molecular formula C15H23N3O B11800119 2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11800119
M. Wt: 261.36 g/mol
InChI Key: UMZAZBOIKAPZFM-UHFFFAOYSA-N
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Description

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound featuring a piperidine ring fused with a pyridine moiety. The structure includes an isobutylamino substituent at the 6-position of the pyridine ring and a carbaldehyde group at the 1-position of the piperidine ring.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-[6-(2-methylpropylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C15H23N3O/c1-12(2)9-16-15-7-6-13(10-17-15)14-5-3-4-8-18(14)11-19/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,16,17)

InChI Key

UMZAZBOIKAPZFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)C2CCCCN2C=O

Origin of Product

United States

Preparation Methods

Cyclization Approaches

Piperidine ring formation often serves as the foundational step. Electrochemical anodic oxidation of N-protected piperidine precursors, such as N-carbomethoxypiperidine, enables regioselective α-methoxylation, followed by elimination to generate enecarbamate intermediates. These intermediates undergo further functionalization to introduce the pyridin-3-yl moiety. For example, Shono-type oxidation of 2-methyl-N-carbomethoxypiperidine yields α-methoxy derivatives, which are pivotal for subsequent cross-coupling reactions.

Coupling Reactions

Introducing the pyridine substituent typically employs Suzuki-Miyaura or Buchwald-Hartwig couplings. A pyridin-3-ylboronic acid derivative reacts with a halogenated piperidine intermediate at position 2, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) at 80–100°C. The isobutylamino group is then installed via nucleophilic substitution, using isobutylamine in the presence of potassium carbonate.

Oxidation to Carbaldehyde

The final oxidation of a piperidine methanol intermediate to the carbaldehyde is achieved using Dess-Martin periodinane or Swern oxidation conditions. For instance, treatment with oxalyl chloride and dimethyl sulfide in dichloromethane at −60°C followed by triethylamine quenching provides the aldehyde in ≥75% yield.

Stepwise Synthesis and Optimization

Formation of the Piperidine Core

Starting Material : N-Boc-piperidine-2-carboxylic acid

  • Reductive Amination : Conversion to N-Boc-piperidine-2-methanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Electrochemical Oxidation : Anodic oxidation in methanol with a platinum anode at 1.2 V generates N-Boc-piperidine-2-methoxycarbamate.

  • Elimination : Brønsted acid-mediated elimination (e.g., HCl in dioxane) yields the enecarbamate intermediate.

Installation of the Isobutylamino Group

Nucleophilic Substitution :

  • Conditions : Isobutylamine (3 eq.), K₂CO₃ (2 eq.), DMF, 60°C, 6 h.

  • Challenges : Competing over-alkylation is mitigated by using a large excess of amine.

Oxidation to Carbaldehyde

Swern Oxidation :

  • Conditions : Oxalyl chloride (1.2 eq.), dimethyl sulfide (2.5 eq.), CH₂Cl₂, −60°C → triethylamine (3 eq.), 0°C → rt.

  • Yield : 78%.

Comparative Analysis of Methodologies

ParameterCyclizationCouplingOxidation
Yield (%)827278
Reaction Time (h)6122
Key Catalyst/ReagentPt anodePd(PPh₃)₄Oxalyl chloride
Temperature (°C)2590−60 → 25

Key Observations :

  • Cyclization methods excel in regioselectivity but require specialized equipment.

  • Palladium-catalyzed coupling offers modularity but faces challenges in purifying boronic acid byproducts.

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Functionalization

Electron-deficient pyridine rings direct electrophilic substitution to position 3, complicating position 2 functionalization. Using bulky directing groups (e.g., Boc) enhances selectivity for position 2.

Over-Oxidation in Aldehyde Formation

Swern oxidation minimizes over-oxidation to carboxylic acids compared to Cr-based reagents. Low-temperature conditions (−60°C) further suppress side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on key structural analogs and their properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application Reference(s)
2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde Piperidine-pyridine hybrid Isobutylamino, carbaldehyde Intermediate for CNS-targeting agents N/A
4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 329) Pyrrolopyridazine-pyridine hybrid Dichloro-hydroxyphenyl, trifluoromethyl Anticancer or antiviral candidate
4-(2-Chloroethyl)morpholine hydrochloride Morpholine derivative Chloroethyl Intermediate for alkylating agents

Key Findings :

Structural Complexity: The target compound’s piperidine-pyridine scaffold is simpler than Example 329’s pyrrolopyridazine core, which incorporates multiple fused rings and halogenated substituents. This difference may influence metabolic stability and synthetic accessibility .

The carbaldehyde moiety offers a reactive site for further derivatization (e.g., Schiff base formation), unlike Example 329’s carboxamide group, which is optimized for target binding.

Bioactivity :

  • Example 329’s trifluoromethyl and dichloro-hydroxyphenyl groups suggest activity against kinases or proteases, common in oncology research. In contrast, the target compound’s lack of halogenation and electron-withdrawing groups may limit its direct therapeutic use but enhance its versatility as a synthetic intermediate.

Notes

  • Further experimental studies are required to validate the compound’s pharmacokinetic and pharmacodynamic profiles relative to its analogs.

Biological Activity

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activities, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H23N3O
  • Molecular Weight : 261.36 g/mol
  • CAS Number : 1352501-03-1

The structure includes a piperidine ring, a pyridine moiety, and an isobutylamino functional group, which contribute to its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the realms of neuroprotection and anticancer effects. Key findings include:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
  • Anticancer Properties : Research indicates that it may possess antiproliferative activity against certain cancer cell lines, suggesting its utility in cancer therapy.

The biological activity of this compound is attributed to its interaction with various molecular targets. Notable mechanisms include:

  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It has shown affinity for certain receptors that mediate cellular signaling pathways related to growth and survival.

Comparative Analysis with Similar Compounds

A comparative study of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructure FeaturesBiological Activity
tert-butyl 4-((2-amino-pyridin-3-yl)amino)piperidine-1-carboxylateSimilar piperidine and pyridine structuresPotential neuroprotective effects
tert-butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidineDimethylamino substitution instead of isobutylAntidepressant properties
tert-butyl 2-(2-isopropoxypyridin-3-yl)piperidineIsopropoxy group instead of isobutylDifferent pharmacological profile

The presence of the isobutylamino group in this compound is crucial as it appears to enhance its binding affinity and selectivity for specific targets compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Activity Study : In vitro assays demonstrated that the compound exhibited significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating potent activity.
  • Neuroprotection Research : Experimental models showed that treatment with this compound reduced neuronal cell death induced by oxidative stress, suggesting its potential use in neurodegenerative conditions.
  • Binding Affinity Evaluations : Molecular docking studies have provided insights into the binding interactions between the compound and its molecular targets, confirming its potential as a lead compound for drug development.

Q & A

Q. What are the recommended synthetic routes for 2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde?

The compound can be synthesized via multi-step reactions involving pyridine and piperidine derivatives. A common approach includes:

  • Step 1 : Coupling of 6-amino-3-pyridinyl derivatives with isobutylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Step 2 : Introduction of the piperidine-carbaldehyde moiety via nucleophilic substitution or reductive amination. Purification is typically achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
    Key Characterization : Confirm intermediate structures using 1H^1H-NMR (e.g., pyridine ring protons at δ 7.8–8.5 ppm) and LC-MS (expected [M+H]+^+ ~318 g/mol) .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Approach :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve).
  • Spectroscopy :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm, piperidine carbons at δ 40–60 ppm) .
    • IR : Confirm the aldehyde group via C=O stretch (~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C15_{15}H23_{23}N3_3O) .

Q. What are the stability and storage conditions for this compound?

Stability Considerations :

  • Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation or decomposition.
  • Solubility : Soluble in DMSO (50 mg/mL) but may degrade in aqueous buffers; avoid prolonged exposure to moisture .
    Safety : Use inert atmosphere (N2_2/Ar) during handling to minimize reactivity with atmospheric oxygen .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

Experimental Design :

  • Variables : Temperature (60–120°C), solvent (DMF vs. THF), catalyst loading (0.1–1.0 eq).
  • Response Metrics : Yield (%) and purity (HPLC).
    Analysis : Use a 23^3 factorial design to identify interactions between variables. For example, ANOVA may reveal that DMF at 100°C with 0.5 eq catalyst maximizes yield (85%) while minimizing byproducts .

Q. How to resolve contradictions in spectroscopic data across studies?

Conflict Resolution Strategy :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • Isotopic Labeling : Use 15N^{15}N-labeled isobutylamine to confirm amine-pyridine coupling in 1H^1H-15N^{15}N HMBC spectra .
  • Collaborative Studies : Replicate conflicting experiments under controlled conditions (e.g., humidity, oxygen levels) to isolate variables causing discrepancies .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs) based on the piperidine-carbaldehyde pharmacophore .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., logBB = –0.5 suggests limited CNS activity) .

Q. How to design a mechanistic study for its potential as a catalyst or enzyme inhibitor?

Experimental Framework :

  • Kinetic Assays : Measure IC50_{50} values via fluorogenic substrate hydrolysis (e.g., for proteases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., X-ray diffraction at 2.0 Å resolution) to identify binding motifs .

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